![molecular formula C7H11N3O2 B13075791 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound with the following structure:
Structure: C9H13NO2
It is also known by other names such as 2-methoxy-5-[(methylamino)methyl]phenol and benzoic acid, 2-(methylamino)-, methyl ester . The compound exhibits interesting properties and has applications in various fields.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involve the condensation of appropriate starting materials. One common method is the reaction between 2-methoxyphenol and methylamine . The reaction proceeds under specific conditions to yield the desired compound.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ chemical synthesis techniques to produce this compound. Optimization of reaction conditions, purification, and yield are critical factors in large-scale production.
Análisis De Reacciones Químicas
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one can undergo several types of reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced or replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity and potential applications in drug discovery.
- Studied for its biological effects and potential therapeutic applications.
- May interact with cellular targets or pathways.
- Used in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.
Comparación Con Compuestos Similares
While 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique in its structure, it shares similarities with other compounds. Some related compounds include:
2-methoxy-5-[(methylamino)methyl]phenol: (CAS Number: 54542-57-3)
2-methoxy-3-methylpyrazine: (CAS Number: 2847-30-5)
5-methoxy-2-methylindole-3-acetic acid: (CAS Number: 54542-57-3)
Remember, scientific research continues to uncover new insights into the compound’s behavior and applications
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
5-methoxy-2-(methylaminomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-8-4-6-9-3-5(12-2)7(11)10-6/h3,8H,4H2,1-2H3,(H,9,10,11) |
Clave InChI |
BKVGVIBEQXQVJQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC=C(C(=O)N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)


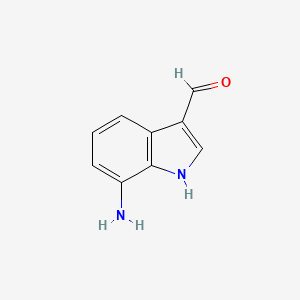

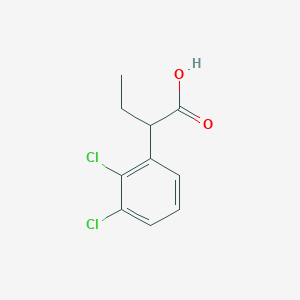
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)

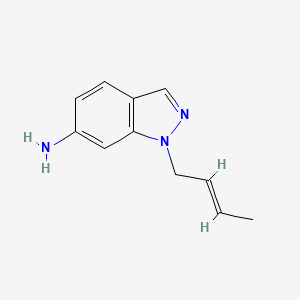
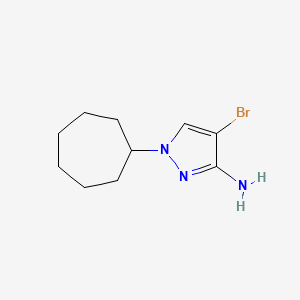
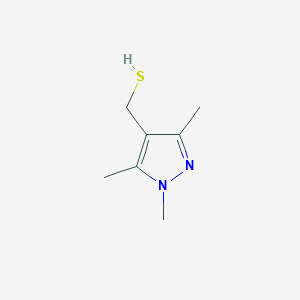
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)
![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
